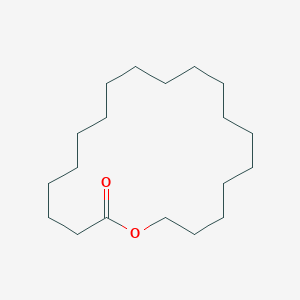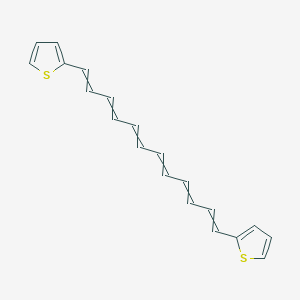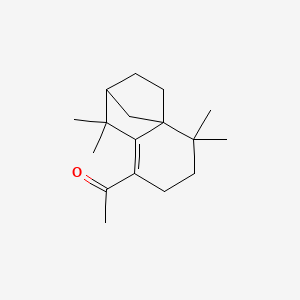
1-(1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8-yl)ethan-1-one is a complex organic compound with the molecular formula C15H22O . It is known for its unique structure, which includes a hexahydro-2H-2,4a-methanonaphthalene core with multiple methyl groups and an ethanone functional group. This compound is also referred to as Isolongifolanone .
Métodos De Preparación
The synthesis of 1-(1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8-yl)ethan-1-one involves several steps. One common method includes the cyclization of a suitable precursor followed by functional group modifications. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
1-(1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
1-(1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8-yl)ethan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8-yl)ethan-1-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .
Comparación Con Compuestos Similares
1-(1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8-yl)ethan-1-one is unique due to its specific structural features. Similar compounds include:
Isolongifolene: Shares a similar core structure but lacks the ethanone functional group.
2,3A-ethanoindan: Another structurally related compound with different functional groups.
trans-Isolongifolanone: A stereoisomer with similar properties but different spatial arrangement.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
59056-71-2 |
|---|---|
Fórmula molecular |
C17H26O |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
1-(2,2,7,7-tetramethyl-5-tricyclo[6.2.1.01,6]undec-5-enyl)ethanone |
InChI |
InChI=1S/C17H26O/c1-11(18)13-7-8-15(2,3)17-9-6-12(10-17)16(4,5)14(13)17/h12H,6-10H2,1-5H3 |
Clave InChI |
QXNVTDHRJFBHMW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C(C3CCC2(C3)C(CC1)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




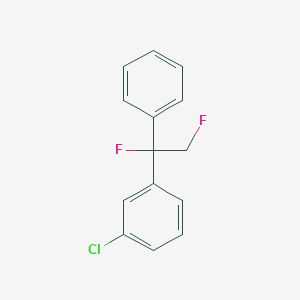

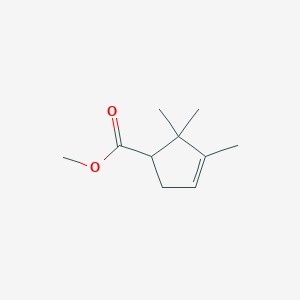


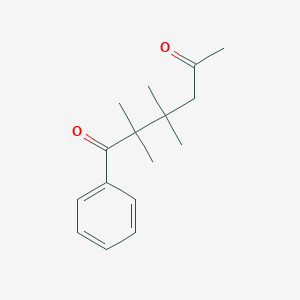
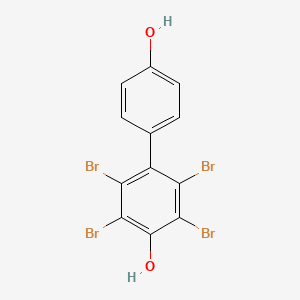
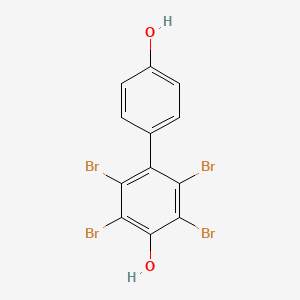
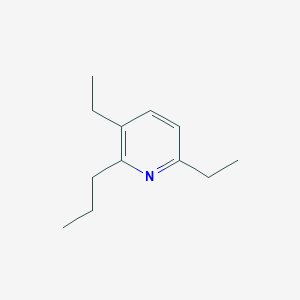
![{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride](/img/structure/B14619629.png)
